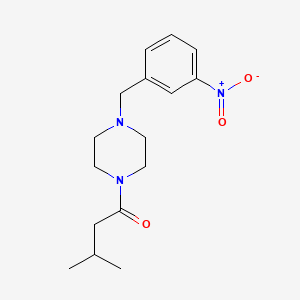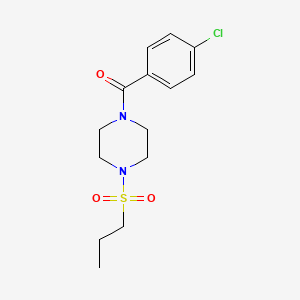![molecular formula C16H15N3O4S B5880860 N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5880860.png)
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide, commonly known as EN9, is a chemical compound that has gained significant attention in scientific research. EN9 is a potent inhibitor of a family of enzymes called HDACs, which are involved in the regulation of gene expression. In
Wirkmechanismus
EN9 exerts its biological activity by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which are involved in the regulation of gene expression. By inhibiting HDAC activity, EN9 leads to an increase in histone acetylation, which results in changes in gene expression patterns. These changes in gene expression can lead to cell cycle arrest, apoptosis, and other biological effects.
Biochemical and Physiological Effects
EN9 has been shown to have a range of biochemical and physiological effects. In cancer cells, EN9 has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation and tumor growth. In animal models of neurodegenerative diseases, EN9 has been shown to have anti-inflammatory and neuroprotective effects, leading to a decrease in neuronal damage and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
EN9 has several advantages for use in lab experiments. It is a potent and selective inhibitor of HDACs, making it a useful tool for studying the role of HDACs in various biological processes. EN9 is also relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also limitations to the use of EN9 in lab experiments. It is a small molecule inhibitor, which can limit its ability to penetrate cell membranes and reach its target in vivo. EN9 also has potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of EN9 and its potential therapeutic applications. One area of research is the development of more potent and selective HDAC inhibitors, which can improve the efficacy and specificity of HDAC inhibition. Another area of research is the identification of biomarkers that can predict the response to HDAC inhibitors such as EN9, which can help to personalize cancer treatment.
In addition, there is a growing interest in the use of HDAC inhibitors in combination with other cancer therapies such as chemotherapy and immunotherapy. EN9 has shown promise in combination with other cancer therapies, and further research is needed to determine the optimal combination strategies.
Conclusion
EN9 is a potent inhibitor of HDACs that has shown promise in preclinical studies as a potential anticancer agent. It has also been studied for its potential in treating other diseases such as neurodegenerative disorders, inflammatory diseases, and cardiovascular diseases. EN9 exerts its biological activity by inhibiting HDAC activity, leading to changes in gene expression patterns and biological effects such as cell cycle arrest and apoptosis. While there are limitations to the use of EN9 in lab experiments, there are also several future directions for the study of EN9 and its potential therapeutic applications.
Synthesemethoden
The synthesis of EN9 involves the reaction of 4-nitrobenzoyl chloride with 4-ethoxyaniline in the presence of triethylamine. The resulting product is then reacted with carbon disulfide to form the thioamide intermediate, which is subsequently reacted with ammonium carbonate to yield EN9. The overall synthesis method of EN9 is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
EN9 has been extensively studied for its potential therapeutic applications in cancer and other diseases. HDACs are involved in the regulation of gene expression, and their dysregulation has been implicated in the development and progression of various cancers. EN9 has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models.
In addition to its potential anticancer activity, EN9 has also been studied for its potential in treating other diseases such as neurodegenerative disorders, inflammatory diseases, and cardiovascular diseases. EN9 has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-2-23-14-9-5-12(6-10-14)17-16(24)18-15(20)11-3-7-13(8-4-11)19(21)22/h3-10H,2H2,1H3,(H2,17,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWSNUBULQGKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethoxyphenyl)carbamothioyl]-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
![2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880800.png)




![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)

![ethyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5880864.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5880869.png)
![3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880878.png)
![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5880880.png)